molecular formula C5H3F2NO2S B2902819 3-Fluoropyridine-2-sulfonyl fluoride CAS No. 1934392-94-5

3-Fluoropyridine-2-sulfonyl fluoride

Cat. No.: B2902819
CAS No.: 1934392-94-5
M. Wt: 179.14
InChI Key: MWNRNIKBDRTGSI-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F2NO2S and a molecular weight of 179.14 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves various methods. One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C . Direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using various spectroscopic techniques. The S1 excitation energy has been determined to be 35,064 ± 2 cm−1 (4.3474 ± 0.0002 eV). The adiabatic ionization energy of the ionic ground state has been determined to be 76,579 ± 6 cm−1 (9.4946 ± 0.0007 eV) .


Chemical Reactions Analysis

Sulfonyl fluorides, such as this compound, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Physical and Chemical Properties Analysis

This compound is a chemical compound with interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Safety and Hazards

3-Fluoropyridine-2-sulfonyl fluoride is a highly flammable liquid and vapour. It may cause respiratory irritation, serious eye irritation, and skin irritation. It should be stored locked up and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for 3-Fluoropyridine-2-sulfonyl fluoride involve the development of new synthetic methods. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a promising direction for the future development of fluorinated chemicals .

Properties

IUPAC Name

3-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNRNIKBDRTGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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